N,N-diethyl-2-phenylbutanamide
CAS No.: 92321-53-4
Cat. No.: VC0195423
Molecular Formula: C15H22O
Molecular Weight: 218.34
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92321-53-4 |
|---|---|
| Molecular Formula | C15H22O |
| Molecular Weight | 218.34 |
| IUPAC Name | N,N-diethyl-2-phenylbutanamide |
| Standard InChI | InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3 |
| SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)CC |
| Melting Point | 37 °C |
Introduction
Chemical Identity and Structural Characteristics
N,N-diethyl-2-phenylbutanamide is an amide derivative characterized by a phenyl ring attached to a butanamide backbone with diethyl substitution on the nitrogen atom. The structural identity of this compound is well-established through various chemical descriptors as outlined below.
Basic Identifiers
| Parameter | Information |
|---|---|
| Chemical Name | N,N-diethyl-2-phenylbutanamide |
| CAS Registry Number | 92321-53-4 |
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| SMILES Notation | CCC(C1=CC=CC=C1)C(=O)N(CC)CC |
| InChI | InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3 |
| InChIKey | MKMAIDOENHTYNN-UHFFFAOYSA-N |
| Synonyms | 2-phenylbutanamide, N,N-diethyl-; Butamirate Impurity 1 |
Table 1. Chemical identifiers for N,N-diethyl-2-phenylbutanamide
Physicochemical Properties
The physicochemical properties of N,N-diethyl-2-phenylbutanamide play a crucial role in understanding its behavior in various environments, its storage requirements, and its potential applications.
Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | Colorless solid; White to Yellow Powder or Crystals |
| Melting Point | 31-34°C |
| Boiling Point | 120°C (at 1 Torr pressure) |
| Density | 0.968±0.06 g/cm³ (Predicted) |
| Recommended Storage | 2-8°C, dark, under inert atmosphere |
Table 2. Physical properties of N,N-diethyl-2-phenylbutanamide
Chemical and Molecular Properties
| Property | Value |
|---|---|
| xlogP | 3.36 |
| Polar Desolvation | −7.76 kcal/mol |
| Apolar Desolvation | 8.34 kcal/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Net Charge | 0 |
| Topological Polar Surface Area (tPSA) | 20 Ų |
| Rotatable Bonds | 5 |
Table 3. Chemical and molecular properties of N,N-diethyl-2-phenylbutanamide
Analytical Profile
The analytical characterization of N,N-diethyl-2-phenylbutanamide is essential for its identification, quality control, and research applications. Various analytical techniques provide important data for this compound.
Mass Spectrometry Data
N,N-diethyl-2-phenylbutanamide exhibits characteristic mass spectrometric behavior, with its identity confirmed through mass spectral analysis. The theoretical m/z value for the protonated molecule [M+H]+ is 220.16959 .
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 220.16959 | 153.7 |
| [M+Na]+ | 242.15153 | 164.5 |
| [M+NH4]+ | 237.19613 | 161.8 |
| [M+K]+ | 258.12547 | 158.1 |
| [M-H]- | 218.15503 | 156.3 |
| [M+Na-2H]- | 240.13698 | 159.8 |
| [M]+ | 219.16176 | 155.9 |
| [M]- | 219.16286 | 155.9 |
Table 4. Predicted collision cross section data for N,N-diethyl-2-phenylbutanamide
Spectroscopic Analysis
The structural confirmation of N,N-diethyl-2-phenylbutanamide has been achieved through various spectroscopic methods including:
-
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy (400 MHz, DMSO-d₆)
-
Infrared (IR) spectroscopy using Attenuated Total Reflection Fourier Transform Infrared technique
These analytical techniques collectively provide robust confirmation of the compound's identity and structural integrity.
Applications and Research Context
N,N-diethyl-2-phenylbutanamide serves multiple purposes in pharmaceutical and analytical contexts.
Pharmaceutical Reference Standard
Synthesis and Related Compounds
Synthetic Approaches
| Hazard Communication | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
Table 5. Safety classification and hazard information for N,N-diethyl-2-phenylbutanamide
| Supplier | Product Specification | Purity |
|---|---|---|
| LGC Standards | Reference Material (Product code: MM3771.02) | 96.3% |
| Ambeed, Inc. | Research chemical | 95% |
| BLD Pharmatech Co., Ltd. | Research chemical | 95% |
| Chemazon Laboratories | Customized chemical | 98% |
| Mikromol | Reference standard | Not specified |
| Axios Research | Reference standard | Not specified |
Table 6. Commercial suppliers and specifications for N,N-diethyl-2-phenylbutanamide
Quality control parameters are essential for ensuring the reliability of N,N-diethyl-2-phenylbutanamide as an analytical reference standard.
Certificate of Analysis Parameters
The quality of commercial N,N-diethyl-2-phenylbutanamide is typically verified through:
-
Identity confirmation via multiple spectroscopic techniques (NMR, IR, MS)
-
Purity assessment through chromatographic methods
-
Physical appearance evaluation
Stability Considerations
N,N-diethyl-2-phenylbutanamide's stability profile indicates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume